molecular formula C19H21NS B1662305 Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- CAS No. 96795-89-0

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Cat. No. B1662305
CAS RN: 96795-89-0
M. Wt: 295.4 g/mol
InChI Key: YVKDUIAAPBKHMJ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo(2,1-a)isoquinoline is a chemical compound with a unique structure that combines elements of both pyrrole and isoquinoline. Its molecular formula is C19H21NS , and it has a molecular weight of approximately 295.4 g/mol 1. This compound has diverse applications in scientific research, making it an excellent candidate for drug development, material synthesis, and biological studies2.



Synthesis Analysis

The synthesis of Pyrrolo(2,1-a)isoquinoline involves intricate organic chemistry reactions. Researchers have explored various synthetic routes to obtain this compound, including cyclization reactions, annulation processes, and functional group manipulations. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis.



Molecular Structure Analysis

The molecular structure of Pyrrolo(2,1-a)isoquinoline consists of a fused pyrrole and isoquinoline ring system. The (6R,10bS) configuration indicates the stereochemistry at specific positions within the molecule. Analyzing bond lengths, angles, and torsion angles provides insights into its stability and reactivity.



Chemical Reactions Analysis

Understanding the reactivity of Pyrrolo(2,1-a)isoquinoline is crucial for its applications. Researchers have investigated its behavior in various reactions, such as nucleophilic substitutions, oxidative processes, and ring-opening reactions. These studies inform its potential as a precursor for more complex molecules.



Physical And Chemical Properties Analysis


  • Solubility : Investigating its solubility in different solvents provides essential data for formulation and delivery.

  • Melting Point : Determining the melting point aids in characterizing its purity.

  • Spectroscopic Data : Analyzing NMR, IR, and UV-Vis spectra helps identify functional groups and confirm its structure.


Scientific Research Applications

Radiolabeling for Imaging Studies

Pyrrolo[2,1-a]isoquinoline derivatives, specifically [11C]McN5652, have been improved for radiolabeling, enhancing radiochemical yield and stability. This advancement facilitates routine production for imaging studies, such as positron emission tomography (PET), to study serotonin uptake sites (Suehiro et al., 1995).

Synthesis and Structural Applications

  • Multicomponent reactions have been utilized to synthesize Pyrrolo[2,1-a]isoquinoline derivatives. This method involves starting from isoquinoline and 2-bromoacetophenones, offering a pathway for the creation of diverse compounds with potential applications (Dumitrascu et al., 2013).
  • One-pot synthesis methods have been developed, allowing for efficient and convenient production of these derivatives under mild conditions. This synthesis is significant for creating compounds used in materials science and as biological markers (Tang et al., 2019).

Bioactive Natural Products and Pharmaceuticals

Pyrrolo[2,1-a]isoquinolines are commonly found in bioactive natural products and pharmaceutical molecules. The synthesis of these derivatives is essential for producing artificial molecules with potential applications in various fields (Cui, 2022).

Antidepressant-Like Activity

Research has explored the antidepressant-like activity of Pyrrolo[2,1-a]isoquinolines, examining their potential in inhibiting biogenic amine uptake and antagonizing certain sedative effects (Maryanoff et al., 1987).

Safety And Hazards

Pyrrolo(2,1-a)isoquinoline is not intended for human or veterinary use; it is strictly for research purposes. Researchers handling this compound should follow safety protocols, including proper protective equipment, ventilation, and waste disposal.


Future Directions


  • Biological Studies : Investigate its interactions with biological targets, potential therapeutic applications, and toxicity profiles.

  • Material Science : Explore its use in material synthesis, such as polymers or nanomaterials.

  • Drug Development : Optimize its structure for specific pharmacological activities.

  • Computational Modeling : Employ computational methods to predict its properties and behavior.


properties

IUPAC Name

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDUIAAPBKHMJ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128845
Record name (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

CAS RN

103729-13-1
Record name (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103729-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCN-5652, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCN-5652, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 2
Reactant of Route 2
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 3
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 4
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 5
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 6
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

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